molecular formula C22H15ClN2O2S2 B506219 14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one CAS No. 361179-00-2

14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

Cat. No.: B506219
CAS No.: 361179-00-2
M. Wt: 439g/mol
InChI Key: FWSMNCJYDNHJEA-UHFFFAOYSA-N
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Description

The compound 9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic molecule with a unique structure that combines elements of naphthalene, thieno, and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinated solvents, strong bases, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

The compound 9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its interactions with biological targets could lead to the development of new drugs .

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be explored for its activity against certain diseases or conditions, particularly those involving oxidative stress or inflammation .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may lend itself to applications in coatings, adhesives, or other advanced materials .

Mechanism of Action

The mechanism of action of 9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one lies in its specific combination of structural elements, which confer distinct chemical and biological properties.

Properties

CAS No.

361179-00-2

Molecular Formula

C22H15ClN2O2S2

Molecular Weight

439g/mol

IUPAC Name

14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C22H15ClN2O2S2/c23-14-8-5-13(6-9-14)17(26)11-28-22-24-20(27)18-16-10-7-12-3-1-2-4-15(12)19(16)29-21(18)25-22/h1-6,8-9H,7,10-11H2,(H,24,25,27)

InChI Key

FWSMNCJYDNHJEA-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C31)SC4=C2C(=O)NC(=N4)SCC(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC4=C2C(=O)NC(=N4)SCC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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